3-benzoyl-7-methyl-1H-pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-trione
Overview
Description
3-benzoyl-7-methyl-1H-pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-trione is a useful research compound. Its molecular formula is C19H11NO5 and its molecular weight is 333.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 333.06372245 g/mol and the complexity rating of the compound is 688. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Nucleophilic Addition Reactions
Nucleophilic addition reactions involving 3-benzoyl-7-methyl-1H-pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-trione have been extensively studied. These reactions yield products with potential biological activity. For instance, the reaction with oxindole under mild conditions, without the need for catalysts or additives, leads to compounds that are promising for their biological activities (Topanov et al., 2021). Similarly, reactions with N-unsubstituted and N-substituted 3-amino-5,5-dimethylcyclohex-2-en-1-ones produce derivatives with complex molecular structures, suggesting diverse chemical reactivity and potential for further pharmacological investigation (Racheva et al., 2007).
Interaction with Acyclic β-Enaminoesters
The interaction of this compound with acyclic β-enaminoesters leads to the formation of derivatives with interesting crystal and molecular structures. This underscores the compound's utility as a precursor for synthesizing complex heterocyclic systems, which are relevant in materials science and potentially in pharmacology due to their unique structural features (Racheva et al., 2008).
Antimicrobial Activity Studies
Research into the antimicrobial properties of products derived from the interaction of this compound with nucleophiles such as urea and thiourea has been conducted. These studies reveal that the resulting compounds exhibit antimicrobial activity, highlighting the potential for developing new antimicrobial agents from this chemical framework (Mashevskaya et al., 2004).
Formation of Complex Heterocycles
The capability of this compound to undergo reactions leading to the formation of complex heterocyclic systems, such as reactions with cyclic enehydrazino ketones, has been documented. This further illustrates the compound's versatility in synthesizing novel heterocyclic compounds, which could have applications ranging from organic electronics to drug discovery (Racheva et al., 2008).
Properties
IUPAC Name |
3-benzoyl-7-methylpyrrolo[2,1-c][1,4]benzoxazine-1,2,4-trione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11NO5/c1-10-7-8-12-13(9-10)25-19(24)15-14(17(22)18(23)20(12)15)16(21)11-5-3-2-4-6-11/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBWVNWJYDXHCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N3C(=C(C(=O)C3=O)C(=O)C4=CC=CC=C4)C(=O)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80366878 | |
Record name | 3-Benzoyl-7-methyl-1H-pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80366878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5283-99-8 | |
Record name | 3-Benzoyl-7-methyl-1H-pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80366878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.